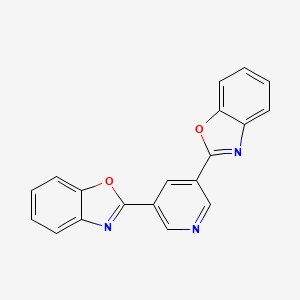
3-(2-Methoxy-3-methylphenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Methoxy-3-methylphenyl)benzoic acid” is a chemical compound with the molecular formula C15H14O3 . It is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a methoxy-methylphenyl group . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
This compound is used as a catalyst for the asymmetric reduction of prochiral ketones . The exact reaction mechanisms and conditions would depend on the specific ketones being reduced.Applications De Recherche Scientifique
Bioactive Compound Isolation
Research has identified a variety of phenyl ether derivatives, including those structurally similar to 3-(2-Methoxy-3-methylphenyl)benzoic acid, from marine-derived fungi such as Aspergillus carneus. These compounds exhibit strong antioxidant activities, suggesting potential applications in preventing oxidative stress-related diseases (Xu et al., 2017).
Luminescence in Coordination Compounds
Studies on lanthanide coordination compounds employing 4-benzyloxy benzoic acid derivatives, including those with methoxy groups, have shown that these compounds influence the photophysical properties of the complexes. Specifically, the presence of electron-releasing substituents like -OMe groups can improve the photoluminescence of Tb(3+) complexes, highlighting their potential in luminescent materials and sensors (Sivakumar et al., 2010).
Synthesis and Characterization of Organic Compounds
Research into the synthesis of specific benzoic acid derivatives, including those with methoxy and methyl groups, demonstrates the chemical versatility of these compounds. These studies contribute to the development of new synthetic routes and compounds with potential applications in pharmaceuticals and materials science (Sinha et al., 2000).
Polyaniline Doping
Benzoic acid and its derivatives, including methoxy-substituted versions, have been investigated as dopants for polyaniline, a conducting polymer. This research opens up applications in the field of conductive materials, potentially leading to advancements in electronics and coatings (Amarnath & Palaniappan, 2005).
Environmental Applications
Modified activated carbons using compounds such as 2-hydroxy-5-methoxy benzoic acid have shown high efficiency in removing heavy metals like cobalt from aqueous solutions. This research suggests applications in water treatment and pollution control (Gunjate et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-methoxy-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-8-13(14(10)18-2)11-6-4-7-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGIVELCAURNRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681790 |
Source


|
| Record name | 2'-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215206-06-6 |
Source


|
| Record name | 2′-Methoxy-3′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)
![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)








![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)